Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-
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Overview
Description
Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a fused imidazo-pyrazine ring system, which is known for its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- typically involves multistep procedures. One common approach includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrazine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the imidazo[1,2-a]pyrazine core
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity while reducing reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridine
- Pyrrolo[1,2-a]pyrazine
Uniqueness
Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1’-biphenyl]-4-yl-N-methyl- stands out due to its unique structural features, such as the fused imidazo-pyrazine ring and the presence of biphenyl and N-methyl groups. These structural elements contribute to its distinct reactivity and potential biological activities, making it a valuable compound in various research fields .
Properties
CAS No. |
787590-99-2 |
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Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-3-(4-phenylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4/c1-20-18-19-22-13-17(23(19)12-11-21-18)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,20,21) |
InChI Key |
JOVAPRTWHJFAQV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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